
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
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Overview
Description
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with two nitrophenyl groups attached to the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride typically involves the reaction of (1S, 2S)-1,2-diaminocyclohexane with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product as a dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Catalysis
One of the primary applications of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is in the field of asymmetric catalysis. It has been utilized to prepare fluorous iron-salen complexes that serve as effective catalysts for the asymmetric epoxidation of carbon-carbon double bonds. This process is crucial in synthesizing chiral compounds that are vital in pharmaceuticals and agrochemicals .
Biological Studies
Research indicates that this compound exhibits significant biological activity, making it a candidate for various pharmacological applications:
- Antimicrobial Activity : Preliminary studies show that derivatives of similar structures demonstrate antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
- Cytotoxicity : Investigations into its cytotoxic effects have revealed promising results against cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .
Case Study 1: Asymmetric Epoxidation
In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize a fluorous iron-salen complex. This complex was tested for its ability to catalyze the asymmetric epoxidation of various alkenes. The results indicated high enantioselectivity and yield, demonstrating the compound's effectiveness as a catalyst in organic synthesis .
Case Study 2: Antimicrobial Screening
A comprehensive screening of derivatives including this compound was conducted against common bacterial strains. The study found that certain derivatives exhibited potent antimicrobial activity with MIC values significantly lower than those of standard antibiotics, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl groups play a crucial role in its reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S, 2S)-1,2-Diaminocyclohexane
- (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine
- (1S, 2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Uniqueness
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis, materials science, and medicinal chemistry.
Biological Activity
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is a chiral compound with significant potential in various biological applications. This compound has garnered attention due to its unique structural characteristics and promising biological activity, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C14H16Cl2N4O4
- Molecular Weight : 375.21 g/mol
- CAS Number : 1052707-07-9
- Purity : ≥97%
Research indicates that this compound exhibits biological activity through several mechanisms:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and gastric cancer (NUGC-3). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death via pathways such as ferroptosis and necroptosis .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound possesses antimicrobial properties against Gram-positive bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Anticancer Activity
A significant study explored the anticancer potential of this compound against various human tumor cell lines. The findings are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Induction of ROS, lipid peroxidation |
NUGC-3 | 20 | Apoptosis via mitochondrial dysfunction |
SK-Hep-1 | 25 | Inhibition of cell cycle progression |
The compound demonstrated a dose-dependent response, with lower concentrations leading to significant reductions in cell viability .
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Enterococcus faecalis | 0.8 µg/mL |
Streptococcus pyogenes | 0.6 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .
Case Studies
A notable case study involved the synthesis and evaluation of transition metal complexes derived from this compound. These complexes exhibited enhanced biological activity compared to the parent compound. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via a stereoselective condensation reaction between 4-nitrobenzaldehyde and ethylenediamine under controlled pH and temperature, followed by reduction and subsequent hydrochloride salt formation. Enantiomeric purity is achieved using chiral resolution techniques (e.g., crystallization with tartaric acid derivatives) or asymmetric catalysis. Characterization via polarimetry (e.g., specific rotation: [α]D²⁵ = +38.5° (c = 1, H₂O)) and chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol = 80:20) confirms stereochemical integrity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) due to hygroscopicity and sensitivity to oxidation. Pre-dry storage vials to minimize hydrolysis. Stability tests indicate decomposition >5% after 6 months at 25°C, necessitating periodic purity checks via TLC (silica gel, ethyl acetate:methanol = 9:1) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C in D₂O: δ 8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for ethylene protons).
- HRMS (m/z calc. for C₁₄H₁₄N₄O₄: 310.10; observed [M+H]⁺: 311.11).
- Elemental analysis (C: 38.7%, H: 3.8%, N: 15.1%, Cl: 19.4%).
- IR (C-N stretch at 1340 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be applied in asymmetric catalysis, and what experimental parameters influence enantioselectivity?
- Methodological Answer : As a chiral ligand, it coordinates with transition metals (e.g., Ru, Rh) for asymmetric hydrogenation. Key parameters:
- Metal precursor (e.g., [RuCl₂(p-cymene)]₂ yields >90% ee in ketone reductions).
- Solvent polarity (polar aprotic solvents like DMF enhance ligand-metal binding).
- Substrate scope (bulky substituents reduce selectivity; nitro groups improve π-π interactions). Monitor reactions via in situ FTIR or GC-MS .
Q. What strategies resolve contradictions in kinetic data during mechanistic studies of reactions involving this compound?
- Methodological Answer : Discrepancies in rate constants (e.g., non-linear Eyring plots) may arise from:
- Impurity effects : Purify via recrystallization (ethanol:water = 3:1).
- Solvent coordination : Use deuterated solvents for NMR kinetic studies.
- Temperature gradients : Calibrate reaction vessels with internal thermocouples. Validate data using DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) .
Q. How does the nitro group influence the compound’s reactivity in photochemical applications?
- Methodological Answer : The 4-nitrophenyl group acts as a photosensitizer, enabling light-driven electron transfer in cross-coupling reactions. UV-Vis spectra (λmax = 320 nm in ethanol) correlate with singlet oxygen quantum yield (ΦΔ = 0.62). Optimize irradiation wavelength (300–350 nm) and intensity (10–20 mW/cm²) for photocatalytic C–H functionalization .
Q. Safety and Compliance
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- PPE : Gloves (nitrile), goggles, fume hood for weighing.
- Waste Disposal : Neutralize with 10% NaOH, adsorb on vermiculite, and incinerate .
Properties
IUPAC Name |
1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYGNJVCKPVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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